Cas no 1781606-88-9 (2-(Difluoromethoxy)ethanol)
2-(Difluoromethoxy)ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethoxy)ethan-1-ol
- SCHEMBL226220
- EN300-195830
- 1781606-88-9
- 2-(difluoromethoxy)ethanol
- IHIKAQWBBZLXFF-UHFFFAOYSA-N
- 2-(Difluoromethoxy)ethanol
-
- MDL: MFCD28538893
- Inchi: 1S/C3H6F2O2/c4-3(5)7-2-1-6/h3,6H,1-2H2
- InChI Key: IHIKAQWBBZLXFF-UHFFFAOYSA-N
- SMILES: FC(OCCO)F
Computed Properties
- Exact Mass: 112.03358575g/mol
- Monoisotopic Mass: 112.03358575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 39.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5
- XLogP3: 0.3
2-(Difluoromethoxy)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D423695-10mg |
2-(Difluoromethoxy)ethanol |
1781606-88-9 | 10mg |
$201.00 | 2023-05-18 | ||
| TRC | D423695-50mg |
2-(Difluoromethoxy)ethanol |
1781606-88-9 | 50mg |
$913.00 | 2023-05-18 | ||
| TRC | D423695-100mg |
2-(Difluoromethoxy)ethanol |
1781606-88-9 | 100mg |
$1568.00 | 2023-05-18 | ||
| TRC | D423695-250mg |
2-(Difluoromethoxy)ethanol |
1781606-88-9 | 250mg |
$ 4500.00 | 2023-09-07 | ||
| Enamine | EN300-195830-1g |
2-(difluoromethoxy)ethan-1-ol |
1781606-88-9 | 95% | 1g |
$2239.0 | 2023-09-17 | |
| Enamine | EN300-195830-5g |
2-(difluoromethoxy)ethan-1-ol |
1781606-88-9 | 95% | 5g |
$6492.0 | 2023-09-17 | |
| Enamine | EN300-195830-10g |
2-(difluoromethoxy)ethan-1-ol |
1781606-88-9 | 95% | 10g |
$9627.0 | 2023-09-17 | |
| Enamine | EN300-195830-0.05g |
2-(difluoromethoxy)ethan-1-ol |
1781606-88-9 | 95% | 0.05g |
$595.0 | 2023-09-17 | |
| Enamine | EN300-195830-0.1g |
2-(difluoromethoxy)ethan-1-ol |
1781606-88-9 | 95% | 0.1g |
$777.0 | 2023-09-17 | |
| Enamine | EN300-195830-0.25g |
2-(difluoromethoxy)ethan-1-ol |
1781606-88-9 | 95% | 0.25g |
$1108.0 | 2023-09-17 |
2-(Difluoromethoxy)ethanol Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 2-(Difluoromethoxy)ethanol
Introduction to 2-(Difluoromethoxy)ethanol (CAS No. 1781606-88-9)
2-(Difluoromethoxy)ethanol, identified by the Chemical Abstracts Service Number (CAS No.) 1781606-88-9, is a fluorinated ether alcohol that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound, characterized by its unique structural motif—a hydroxyl group attached to a difluoromethoxy-substituted ethyl chain—exhibits a range of chemical properties that make it a valuable intermediate in the development of novel therapeutic agents and specialty chemicals.
The molecular structure of 2-(Difluoromethoxy)ethanol consists of an ethyl backbone with a hydroxyl (-OH) functional group at one end and a difluoromethoxy (-OCHF₂) moiety at the other. This bifunctional nature allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry. The presence of fluorine atoms introduces electronic and steric effects that can influence the reactivity and selectivity of the compound, which is particularly relevant in medicinal chemistry where subtle structural modifications can significantly impact biological activity.
In recent years, 2-(Difluoromethoxy)ethanol has been explored as a key intermediate in the synthesis of fluorinated pharmaceuticals. Fluoroalkyl groups are widely incorporated into drug molecules due to their ability to enhance metabolic stability, improve lipophilicity, and modulate receptor binding affinity. The difluoromethoxy group, in particular, has been shown to confer additional advantages such as increased binding affinity to certain enzymes and receptors, making it a valuable pharmacophore in drug design.
One of the most compelling applications of 2-(Difluoromethoxy)ethanol is in the development of antiviral and anticancer agents. Researchers have leveraged its structural features to create novel compounds with enhanced efficacy against various diseases. For instance, studies have demonstrated that derivatives of 2-(Difluoromethoxy)ethanol can inhibit viral proteases by stabilizing transition states through the presence of fluorine atoms. Similarly, in oncology research, fluorinated ethers have been investigated for their potential to disrupt tumor cell proliferation by interfering with key signaling pathways.
The synthesis of 2-(Difluoromethoxy)ethanol typically involves multi-step organic transformations, often starting from commercially available precursors such as ethylene oxide or 1,1-difluoro-2-hydroxypropane. Advanced synthetic methodologies, including catalytic fluorination and cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic routes highlight the compound's importance as a synthetic intermediate and underscore the growing interest in fluorinated compounds within the pharmaceutical industry.
Recent advancements in computational chemistry have further enhanced the utility of 2-(Difluoromethoxy)ethanol in drug discovery. Molecular modeling studies have revealed insights into how the difluoromethoxy group interacts with biological targets, providing a rational basis for designing more effective drug candidates. These computational approaches complement experimental efforts, enabling researchers to predict and optimize the properties of fluorinated derivatives with greater precision.
Another area where 2-(Difluoromethoxy)ethanol has shown promise is in materials science. Fluorinated ethers are known for their unique solvency properties and low surface tension, making them useful in formulations such as liquid crystals and polymer additives. The incorporation of 2-(Difluoromethoxy)ethanol into these materials can improve their performance characteristics, leading to applications in advanced display technologies and optoelectronic devices.
The environmental impact of using 2-(Difluoromethoxy)ethanol as an intermediate also deserves consideration. While fluorinated compounds offer numerous benefits in pharmaceutical applications, their environmental fate must be carefully evaluated. Studies have investigated the biodegradability and toxicity of related fluorinated ethers to ensure that their use aligns with sustainable practices. Efforts are ongoing to develop greener synthetic routes that minimize environmental footprint while maintaining high yields and purity.
In conclusion, 2-(Difluoromethoxy)ethanol (CAS No. 1781606-88-9) represents a fascinating compound with broad applications across pharmaceuticals, materials science, and organic synthesis. Its unique structural features—particularly the combination of hydroxyl and difluoromethoxy groups—make it a versatile intermediate for developing novel therapeutics and functional materials. As research continues to uncover new uses for this compound, its significance in modern chemistry is likely to grow even further.
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